molecular formula C13H14N2O3S2 B2715638 3-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE CAS No. 434920-96-4

3-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE

Cat. No.: B2715638
CAS No.: 434920-96-4
M. Wt: 310.39
InChI Key: PEPRBUWOPLMUJH-UHFFFAOYSA-N
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Description

3-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE typically involves the reaction of 4-methylbenzenesulfonyl chloride with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride
  • 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)urea

Uniqueness

3-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-10-2-4-11(5-3-10)20(17,18)9-6-12(16)15-13-14-7-8-19-13/h2-5,7-8H,6,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPRBUWOPLMUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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